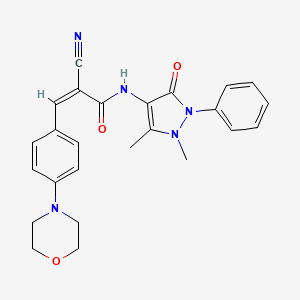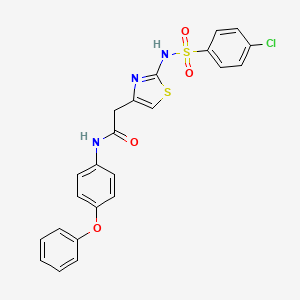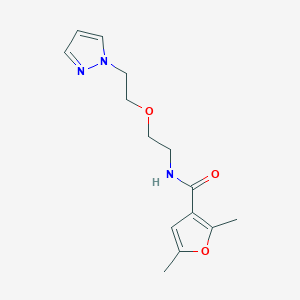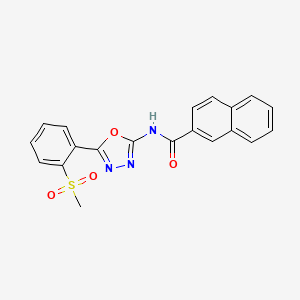
(E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Photophysical Properties and Viscosity Studies : A study by Jachak et al. (2021) investigated novel chromophores, including derivatives of (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, focusing on their photophysical properties. They synthesized these compounds and examined their absorption and emission wavelengths, finding significant intramolecular charge transfer characteristics. This study provides insights into the application of these compounds in the field of photophysical research (Jachak et al., 2021).
Potential Antifungal Applications : Doležel et al. (2009) synthesized derivatives of (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid as potential antifungal compounds. They assessed their lipophilicity and evaluated their effects against selected fungal species, with some compounds showing strong inhibitory effects against various Candida species (Doležel et al., 2009).
Anticancer and Antiangiogenic Effects : Chandrappa et al. (2010) explored the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, synthesized from the coupling of different amines with a compound structurally similar to (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid. Their findings indicated the potential of these compounds as candidates for anticancer therapy, particularly in inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Corrosion Inhibition in Mild Steel : Chaitra et al. (2016) synthesized new thiazole-based pyridine derivatives, including compounds structurally related to (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, and studied their corrosion inhibition performance on mild steel. The compounds showed effective protection against corrosion, indicating their potential application in materials science and engineering (Chaitra et al., 2016).
Fluorescent Chemical Sensor for Co2+ : A study by Li Rui-j (2013) synthesized a compound related to (E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid and investigated its properties as a fluorescent chemical sensor for Co2+. This compound exhibited selective fluorescent quenching effects for Co2+, suggesting its application in the development of specific chemical sensors (Li Rui-j, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-10(16)4-6-14-11(17)9(19-12(14)18)7-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,15,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHYJKMXDEMCC-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)




![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)